4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde
Description
Properties
IUPAC Name |
4-(3-fluoro-N-methylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-16(14-4-2-3-12(15)9-14)13-7-5-11(10-17)6-8-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRSXOKEXHWHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Between 3-Fluoroaniline and Benzaldehyde
- Reactants: 3-fluoroaniline and benzaldehyde (or substituted benzaldehydes)
- Catalyst: Acidic catalyst such as hydrochloric acid
- Solvent: Typically an organic solvent or neat conditions depending on scale
- Conditions: Controlled temperature and reaction time to favor imine formation and subsequent stabilization
This condensation forms the imine intermediate which, upon reduction or stabilization, yields the target compound 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde.
- The fluorine substituent on the aniline ring influences the electronic properties, enhancing the reactivity and stability of the intermediate and final product.
- Acid catalysis facilitates the formation of the imine linkage by activating the carbonyl group.
- The reaction can be scaled industrially with optimization to reduce by-products and improve environmental sustainability.
Catalytic N-Methylation and Amination Approaches
Recent research into tandem synthesis and catalytic methods for tertiary amines can be extrapolated to the preparation of related compounds such as this compound. For example, catalytic systems involving bases like caesium carbonate and catalysts under inert atmosphere in methanol at elevated temperatures (around 100 °C) have been shown effective for similar N-methylation and amination reactions.
- Mix amine (3-fluoroaniline derivative) and aldehyde in methanol.
- Add catalyst (e.g., iridium complexes) and base (caesium carbonate).
- Heat under argon atmosphere at 100 °C for 16 hours.
- Purify product by column chromatography.
This method allows for efficient formation of tertiary amines and could be adapted for the methylamino substitution on the benzaldehyde ring.
Comparative Analysis of Analogous Compounds
The presence of the fluorine atom in the 3-position of the phenyl ring distinguishes this compound from its analogs such as 4-[(3-chlorophenyl)(methyl)amino]benzaldehyde or 4-[(3-bromophenyl)(methyl)amino]benzaldehyde. Fluorine imparts increased lipophilicity and metabolic stability, which is valuable in medicinal chemistry applications.
| Compound Name | Structural Difference | Unique Properties |
|---|---|---|
| This compound | Fluorine substituent | Increased lipophilicity and stability |
| 4-[(3-Chlorophenyl)(methyl)amino]benzaldehyde | Chlorine substituent | Different electronic effects on reactivity |
| 4-[(3-Bromophenyl)(methyl)amino]benzaldehyde | Bromine substituent | Increased steric hindrance |
| 4-[(3-Methylphenyl)(methyl)amino]benzaldehyde | Methyl substituent | Altered lipophilicity and metabolic profile |
Purification and Characterization
The crude product from the condensation or catalytic reaction is typically purified by column chromatography using ethyl acetate/hexane mixtures. This step is crucial to isolate the pure this compound and remove side products or unreacted starting materials.
Notes on Reaction Optimization
- Solvent choice: Methanol is commonly used for catalytic amination reactions due to its polarity and ability to dissolve reactants.
- Temperature control: Maintaining about 100 °C ensures adequate reaction kinetics without decomposing sensitive intermediates.
- Catalyst loading: Low catalyst loading (0.2 mol %) is sufficient to drive the reaction efficiently.
- Base presence: Caesium carbonate or similar bases facilitate deprotonation steps and improve yields.
- Inert atmosphere: Argon atmosphere prevents oxidation or side reactions.
Summary Table of Preparation Conditions
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting materials | 3-Fluoroaniline, benzaldehyde | Equimolar amounts |
| Catalyst | Hydrochloric acid or metal catalyst (e.g., Ir complex) | Acid catalysis or transition metal catalyst |
| Base | Caesium carbonate (20 mol %) | Used in catalytic methods |
| Solvent | Methanol or organic solvents | Methanol preferred for catalytic routes |
| Temperature | 25–100 °C | Elevated temperature for catalytic method |
| Reaction time | 4–16 hours | Depends on method and scale |
| Purification | Column chromatography (EtOAc/hexane) | Essential for product isolation |
| Yield | Typically moderate to high (varies by method) | Optimization improves yield |
Research Findings and Industrial Relevance
- The fluorinated amino benzaldehyde shows promise in drug development due to its improved pharmacokinetic properties derived from the fluorine atom.
- Industrial synthesis benefits from the straightforward condensation reaction, which can be scaled with optimized acid catalysis.
- Catalytic tandem methods offer alternative routes with potential for higher selectivity and milder conditions, though requiring more complex catalyst systems.
- Purification remains a critical step to ensure compound purity, especially for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-[(3-Fluorophenyl)(methyl)amino]benzoic acid.
Reduction: 4-[(3-Fluorophenyl)(methyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is utilized in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is used in studies investigating the interactions of fluorinated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde and fluorophenyl groups. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Effects
The compound’s structural analogs differ in substituent groups, fluorine position, and amino group modifications. Key comparisons include:
Key Observations :
- Electronic Effects: The 3-fluorophenyl group in the target compound introduces electron-withdrawing effects, enhancing the aldehyde’s electrophilicity compared to methoxy or alkylamino analogs.
Key Observations :
- The target compound’s synthesis shares similarities with 4-[(3-fluorophenyl)methoxy]benzaldehyde (e.g., use of benzaldehyde precursors), but methylation of the amino group introduces additional steps, reducing overall yield.
- Reductive amination routes (e.g., for ethyl-methylamino analogs) offer higher atom economy but require stringent control of reaction conditions.
Key Observations :
Biological Activity
4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde is an organic compound notable for its unique molecular structure, which consists of a benzaldehyde moiety with a 3-fluorophenyl group and a methylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. The presence of fluorine in its structure is believed to enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 241.27 g/mol
Synthesis
The synthesis of this compound typically involves a condensation reaction between 3-fluoroaniline and benzaldehyde, often catalyzed by hydrochloric acid under controlled conditions. This method can be optimized for industrial production to maximize yield and purity while minimizing environmental impact.
The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. Preliminary studies suggest that the compound may affect specific biological pathways or receptors, which is critical for its potential therapeutic applications.
Antitumor Activity
Research indicates that compounds with similar structural features have shown promising antitumor activity. For instance, related fluorinated compounds have demonstrated selective inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have shown that certain analogs exhibit IC values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents .
Comparative Analysis with Analogous Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Difference | Unique Properties |
|---|---|---|
| 4-[(3-Chlorophenyl)(methyl)amino]benzaldehyde | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
| 4-[(3-Bromophenyl)(methyl)amino]benzaldehyde | Bromine instead of fluorine | Increased steric hindrance, potentially altering interactions |
| 4-[(3-Methylphenyl)(methyl)amino]benzaldehyde | Methyl group instead of fluorine | Altered lipophilicity and metabolic stability |
The presence of the fluorine atom in the compound enhances its lipophilicity and metabolic stability compared to its analogs, making it a candidate for further research in drug development.
Case Studies
- In Vitro Studies : A study on structurally similar compounds indicated that fluorinated derivatives exhibited improved selectivity and potency against HDAC enzymes. For example, one derivative showed an IC value of 95.48 nM against HDAC3, highlighting the importance of fluorination in enhancing biological activity .
- In Vivo Efficacy : In animal models, compounds with similar structures have demonstrated significant tumor growth inhibition, suggesting that this compound may possess similar therapeutic potential. For instance, an analog was shown to reduce tumor size significantly in xenograft models compared to controls .
Q & A
Q. Key data :
| Parameter | Condition | Reference |
|---|---|---|
| Base | K₂CO₃ or Cs₂CO₃ | |
| Yield optimization | 12–24 hr reflux |
What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?
Basic
Core techniques include:
- ¹H NMR : Aldehyde proton at δ ~10.0 ppm (singlet); methylamino group at δ 3.0–3.5 ppm (singlet) .
- ¹⁹F NMR : Distinct signal at δ -110 to -120 ppm for meta-fluorine .
- IR spectroscopy : C=O stretch at ~1700 cm⁻¹; N-H stretches (if present) at ~3300 cm⁻¹ .
- Mass spectrometry : Exact mass = 230.23 g/mol (calculated for C₁₄H₁₃FNO); [M+H]⁺ peak at m/z 231.23 .
How do electronic effects of the (3-fluorophenyl)(methyl)amino group influence reactivity in cross-coupling reactions?
Advanced
The meta-fluorine (electron-withdrawing) and methyl (electron-donating) groups create a push-pull effect:
- Reduced nucleophilicity : Compared to dimethylamino analogs, this lowers efficacy in SN2 reactions .
- Steric hindrance : Meta-substitution may impede access to catalytic sites in Pd-mediated couplings .
- Ligand design : The amino group can act as a weak donor, requiring stronger ligands (e.g., XPhos) for Suzuki-Miyaura reactions .
Q. Design considerations :
- Protect the aldehyde (e.g., as an acetal) to prevent undesired side reactions .
- Screen bases (e.g., K₃PO₄ vs. NaOtBu) to balance reactivity and stability .
How can researchers resolve contradictions in reported melting points or spectral data?
Advanced
Contradictions often arise from impurities or polymorphic forms. Mitigation strategies:
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (EtOH/H₂O) .
- Standardization : Use deuterated solvents with internal standards (e.g., TMS) for NMR .
- Computational validation : Compare experimental data with DFT-predicted spectra (e.g., Gaussian09 for IR/NMR) .
Example : Discrepancies in ¹³C NMR carbonyl signals (δ 190–192 ppm) may indicate oxidation; verify via HPLC-MS .
What in vitro assays are suitable for evaluating the pharmacological potential of derivatives?
Q. Advanced
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
- Anti-inflammatory activity : ELISA for TNF-α/IL-6 suppression in macrophage models .
Methodological note : Schiff base derivatives of the aldehyde group show enhanced bioactivity; synthesize via condensation with primary amines .
What computational methods predict the stability and conformation of this compound?
Q. Advanced
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict bond angles/energies .
- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess tautomer prevalence .
- Docking studies : Screen against protein targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
Key finding : The meta-fluorine induces a 5–10° twist in the benzaldehyde ring, affecting π-π stacking in crystal structures .
How can synthetic byproducts be identified and minimized?
Q. Advanced
- LC-MS/MS : Detect intermediates (e.g., over-oxidized aldehydes to carboxylic acids) .
- Byproduct mitigation : Add radical scavengers (e.g., BHT) during reactions involving light or oxygen .
Case study : Unreacted 3-fluorophenylmethylamine can persist; purify via acid-base extraction (pH 4–5) .
What are the best practices for long-term storage of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
